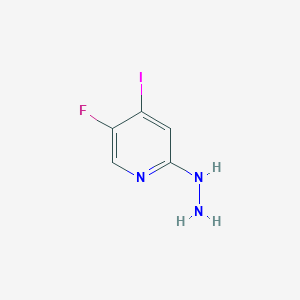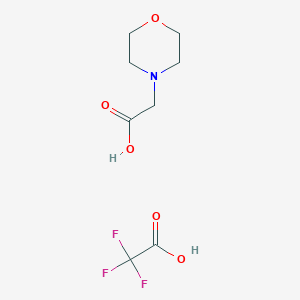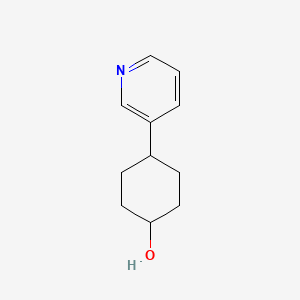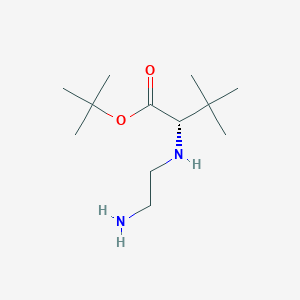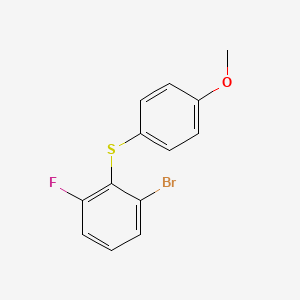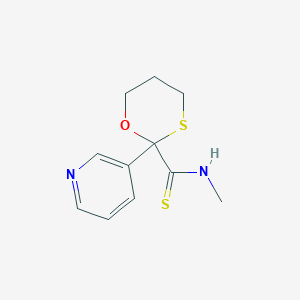
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide
Overview
Description
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with an oxathiane ring and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide typically involves the reaction of pyridine derivatives with oxathiane and carbothioamide precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide group but differ in the presence of the oxathiane ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are fused with an imidazo ring instead of an oxathiane ring.
Uniqueness
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide is unique due to its combination of the pyridine ring, oxathiane ring, and carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2OS2 |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
N-methyl-2-pyridin-3-yl-1,3-oxathiane-2-carbothioamide |
InChI |
InChI=1S/C11H14N2OS2/c1-12-10(15)11(14-6-3-7-16-11)9-4-2-5-13-8-9/h2,4-5,8H,3,6-7H2,1H3,(H,12,15) |
InChI Key |
KUDZUJIPCAPOLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1(OCCCS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details



















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
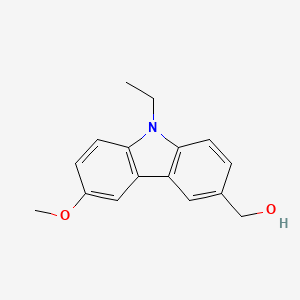
![{1-[3-(1-Methylethyl)-1,2,4-thiadiazol-5-yl]-4-piperidinyl}methanol](/img/structure/B8348758.png)
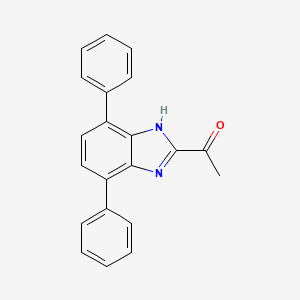
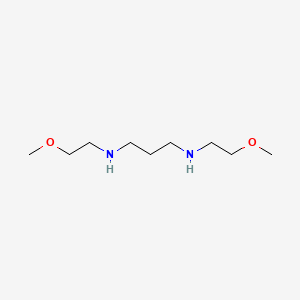
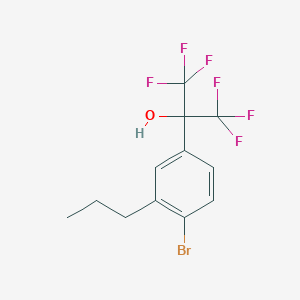
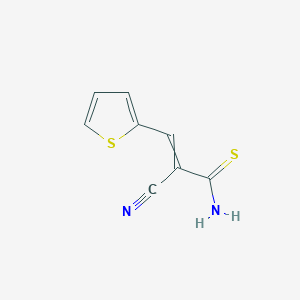
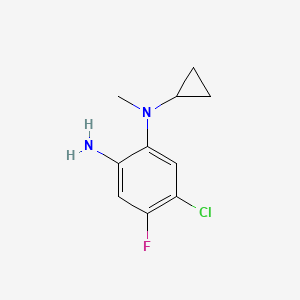
![N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide](/img/structure/B8348795.png)
![(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid](/img/structure/B8348798.png)
